molecular formula C28H32Cl2F2N6O3S B11072598 8,9-dichloro-2,4-difluoro-1,3-bis{[3-(morpholin-4-yl)propyl]amino}-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

8,9-dichloro-2,4-difluoro-1,3-bis{[3-(morpholin-4-yl)propyl]amino}-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

Cat. No.: B11072598
M. Wt: 641.6 g/mol
InChI Key: PFSXAEHKBWUZDG-UHFFFAOYSA-N
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Description

8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE typically involves multiple steps, including halogenation, amination, and cyclization reactions. The specific conditions for these reactions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and morpholine groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE apart is its combination of multiple halogen atoms and morpholine groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C28H32Cl2F2N6O3S

Molecular Weight

641.6 g/mol

IUPAC Name

8,9-dichloro-2,4-difluoro-1,3-bis(3-morpholin-4-ylpropylamino)benzimidazolo[2,1-b][1,3]benzothiazin-12-one

InChI

InChI=1S/C28H32Cl2F2N6O3S/c29-17-15-19-20(16-18(17)30)38-27(39)21-24(33-3-1-5-36-7-11-40-12-8-36)22(31)25(23(32)26(21)42-28(38)35-19)34-4-2-6-37-9-13-41-14-10-37/h15-16,33-34H,1-14H2

InChI Key

PFSXAEHKBWUZDG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C3C(=C(C(=C2F)NCCCN4CCOCC4)F)SC5=NC6=CC(=C(C=C6N5C3=O)Cl)Cl

Origin of Product

United States

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